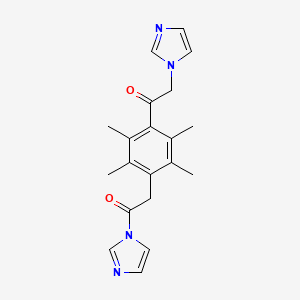
Acetophenone, 4'-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2',3',5',6'-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- is a complex organic compound characterized by the presence of multiple imidazole groups and methyl substitutions on the acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- typically involves multi-step organic reactions. One common method includes the alkylation of acetophenone derivatives with imidazole-containing reagents under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The imidazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole groups make it a potential ligand for metal ions, which can be useful in studying metalloproteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- involves its interaction with molecular targets through its imidazole groups. These groups can coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to form stable complexes with metal ions, which can alter the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 4’-(1-Imidazolyl)acetophenone
- 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone
Uniqueness
Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- is unique due to the presence of multiple imidazole groups and extensive methyl substitution. This structural complexity enhances its potential for diverse applications and distinguishes it from simpler acetophenone derivatives.
Properties
CAS No. |
97805-07-7 |
|---|---|
Molecular Formula |
C20H22N4O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-imidazol-1-yl-2-[4-(2-imidazol-1-ylacetyl)-2,3,5,6-tetramethylphenyl]ethanone |
InChI |
InChI=1S/C20H22N4O2/c1-13-15(3)20(18(25)10-23-7-5-21-11-23)16(4)14(2)17(13)9-19(26)24-8-6-22-12-24/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
DXXGVUQJLGGWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CC(=O)N2C=CN=C2)C)C)C(=O)CN3C=CN=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















